2-Bromobenzyl thiocyanate
Overview
Description
2-Bromobenzyl thiocyanate is a chemical compound with the molecular formula C8H6BrNS . It is a derivative of benzyl thiocyanate .
Synthesis Analysis
Thiocyanates can be synthesized by various methods, including C-S coupling or substitution . One method involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as single-crystal X-ray diffraction . The molecule is likely to have weak intermolecular interactions, including N–H⋯S and C–H⋯S hydrogen bonds .
Chemical Reactions Analysis
Thiocyanates, including this compound, can undergo various chemical reactions . For instance, they can participate in reactions involving the generation of SCN radicals via one-electron oxidation of SCN anion, followed by its addition to the substrate .
Scientific Research Applications
Chromatographic Analysis
2-Bromobenzyl thiocyanate and related compounds play a crucial role in analytical chemistry, particularly in chromatographic methods. For instance, Xiaoyu & Zihou (1993) developed a high-performance liquid chromatographic method for determining thiocyanate anion as its pentafluorobenzyl derivative. This method, involving derivatization with α-bromo-2,3,4,5,6-pentafluorobenzyl, is sensitive, selective, and has been successfully applied in analyzing waste water and saliva samples (Xiaoyu & Zihou, 1993).
Environmental and Waste Water Analysis
The study by Namasivayam & Sureshkumar (2007) demonstrates the use of thiocyanate in environmental applications. They explored the adsorptive removal of thiocyanate by surfactant-modified coir pith, an agricultural waste product, highlighting the potential of thiocyanate in environmental remediation and waste water treatment (Namasivayam & Sureshkumar, 2007).
Synthetic Chemistry
In synthetic chemistry, thiocyanate compounds, including this compound derivatives, are integral to various synthesis processes. For example, Wang, Chen, Deng, & Xi (2012) developed a concise approach to synthesize benzisothiazol-3(2H)-one derivatives using a copper-catalyzed reaction of o-bromobenzamide derivatives with potassium thiocyanate. This synthesis is pivotal in the formation of S-C and S-N bonds (Wang et al., 2012).
Gas Chromatography Applications
This compound derivatives have also been utilized in gas chromatography. Yiin, Chen, Kou, & Wu (1993) established a gas chromatographic method for determining thiocyanate anion as pentafluorobenzyl thiocyanate. This method finds applications in biological studies and environmental analysis (Yiin et al., 1993).
Biological and Health Applications
In the field of biology and health sciences, thiocyanate derivatives are used in various studies. Kage, Nagata, & Kudo (1996) devised a method for determining cyanide and thiocyanate in blood using gas chromatography, highlighting its application in medical diagnostics and toxicology (Kage et al., 1996).
Mechanism of Action
Target of Action
The primary target of 2-Bromobenzyl thiocyanate is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is unique due to its ability to participate in several useful and interesting reactions .
Mode of Action
This compound interacts with its targets through a free radical reaction pathway . This involves the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized . The reaction is selective for the benzylic position due to the weaker C-H bond strength .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of cyanide to thiocyanate . In the presence of a sulfur donor and a sulfur transferase enzyme, cyanide is metabolized to thiocyanate . This conversion is part of the body’s natural detoxification process for cyanide.
Pharmacokinetics
It’s known that cyanide, a related compound, is rapidly absorbed, distributed throughout the body, metabolized, and eliminated . The half-life of cyanide varies depending on the animal model, ranging from 26.9 minutes in swine to 1,510 minutes in rats .
Result of Action
The result of the action of this compound is the formation of a benzylic sp3 C–SCN bond . This bond formation is a key step in the construction of thiocyanate-containing small organic molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity of the halogen involved . Additionally, the reaction is selective for allylic C-H in the presence of primary, secondary, and tertiary C-H bonds due to the weaker allylic C-H bond strength .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound has a boiling point of 316.1±17.0 °C and a density of 1.564±0.06 g/cm3
Molecular Mechanism
It is known that bromobenzyl compounds can undergo free-radical bromination, a process that involves the removal of a hydrogen atom and the formation of a bromine atom
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-Bromobenzyl thiocyanate in animal models
Properties
IUPAC Name |
(2-bromophenyl)methyl thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKEFAAWTZQNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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